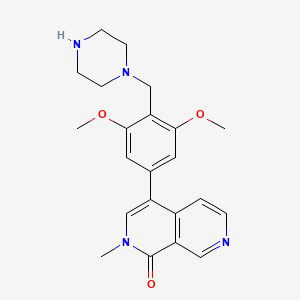
BRD7-IN-1 free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD7-IN-1 free base is a modified derivative of BI7273, known for its role as an inhibitor of bromodomain-containing proteins 7 and 9. This compound is significant in the field of epigenetics, particularly in the study of protein degradation through proteolysis targeting chimeras (PROTACs). This compound interacts with a von Hippel-Lindau ligand via a linker to form the PROTAC VZ185, which targets bromodomain-containing proteins 7 and 9 with high specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD7-IN-1 free base involves the modification of BI7273. The process includes the interaction of the compound with a von Hippel-Lindau ligand through a linker to form the PROTAC VZ185. The reaction conditions typically involve room temperature and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound is primarily conducted through custom synthesis services. These services ensure the compound is produced with high purity and in quantities suitable for scientific research. The production process involves stringent quality control measures to maintain the integrity of the compound .
化学反応の分析
Types of Reactions
BRD7-IN-1 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
BRD7-IN-1 free base has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of bromodomain-containing proteins in various biological processes.
Biology: The compound is used to investigate the regulation of gene expression and chromatin remodeling.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in tumor growth and progression.
Industry: The compound is used in the development of new drugs and therapeutic agents
作用機序
BRD7-IN-1 free base exerts its effects by binding to bromodomain-containing proteins 7 and 9. This interaction disrupts the normal function of these proteins, leading to their degradation through the proteolysis targeting chimeras mechanism. The compound specifically targets the von Hippel-Lindau pathway, which is crucial for the regulation of protein stability and degradation .
類似化合物との比較
BRD7-IN-1 free base is unique in its high specificity and potency in targeting bromodomain-containing proteins 7 and 9. Similar compounds include:
BI7273: The parent compound from which this compound is derived.
PROTAC VZ185: The product formed when this compound interacts with a von Hippel-Lindau ligand.
Other Bromodomain Inhibitors: Compounds that target similar proteins but may differ in their specificity and potency
This compound stands out due to its ability to form a highly specific and potent PROTAC, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C22H26N4O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
InChIキー |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



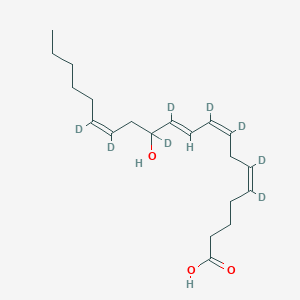
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)
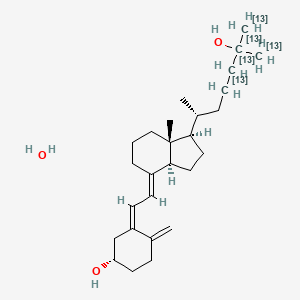

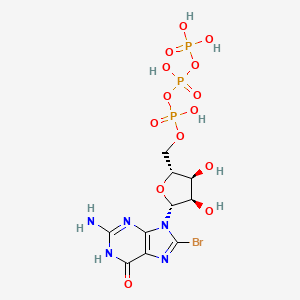
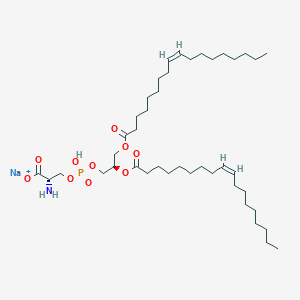
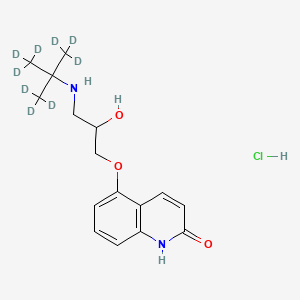
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)

![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
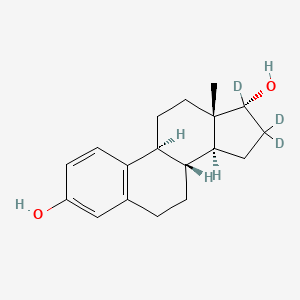
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
